molecular formula C11H15N5O2 B13217633 tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate

tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate

Cat. No.: B13217633
M. Wt: 249.27 g/mol
InChI Key: OLQPCDXMMICAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate is a pyrazolo[1,5-a]pyrimidine derivative featuring a tert-butyl carbamate group at position 5 and a primary amine at position 7 of the heterocyclic core.

Properties

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

tert-butyl N-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)carbamate

InChI

InChI=1S/C11H15N5O2/c1-11(2,3)18-10(17)15-8-6-7(12)16-9(14-8)4-5-13-16/h4-6H,12H2,1-3H3,(H,14,15,17)

InChI Key

OLQPCDXMMICAAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=CC=NN2C(=C1)N

Origin of Product

United States

Preparation Methods

Synthesis of 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one (3)

To synthesize 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one (3), combine 3-aminopyrazole (5.00 g, 60.18 mmol) and ethyl 3-ethoxyacrylate (13.01 g, 90.27 mmol) in dimethylformamide (100 mL). Add cesium carbonate (29.41 g, 90.27 mmol) to the solution and heat the reaction mixture at 110 °C for 4 hours. After the reaction, remove the solvent and purify the crude product using silica gel column chromatography with a mobile phase of ethyl acetate, petroleum ether, and tetrahydrofuran, gradually increasing the ratio from 1:0:0 to 0:1:2. The desired product is obtained as a white solid (3.90 g, 48% yield).

Characterization Data:
¹H NMR (250 MHz, DMSO-d ): \$$ \delta \$$ 12.08 (s, 1H, NH), 8.48 (dd, J= 7.9, 0.8 Hz, 1H, HetH), 7.76 (d, J= 2.0 Hz, 1H, HetH), 5.94 (d, J= 7.9 Hz, 1H, HetH), 5.82 (dd, J= 2.0, 0.8 Hz, 1H, HetH) ppm.

Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (5)

Suspend 5-chloropyrazolo[1,5-a]pyrimidine (4) (3.43 g, 22.34 mmol) in dimethylformamide (60 mL). Add N-bromosuccinimide (4.37 g, 24.57 mmol) in small portions while stirring the suspension. After stirring for 1 hour at room temperature, quench the reaction with water (150 mL). Filter the resulting precipitate under vacuum and wash with water. Dry the solid to obtain the desired compound (4.89 g, 94% yield).

Characterization Data:
¹H NMR (250 MHz, DMSO-d ): \$$ \delta \$$ 9.22 (d, J= 7.3 Hz, 1H, HetH), 8.44 (s, 1H, HetH), 7.23 (d, J= 7.2 Hz, 1H, HetH) ppm.

Applications in CK2 Inhibitor Synthesis

Pyrazolo[1,5-a]pyrimidines are used as hinge-binding scaffolds in the creation of CK2 inhibitors. The modification at the 3 position with phenyl moieties and at the 5 position with ether linkers coupled via an amine to the pyrimidine ring leads to secondary amines, which can be modified to amides or carbamates. Macrocyclic compounds are obtained through a Mitsunobu reaction.

Synthesis of tert-Butyl N-{3-bromopyrazolo[1,5-a]pyrimidin-5-yl}-N-(2-{2-[(tert-butyldimethylsilyl)oxy]ethoxy}ethyl)carbamate (8)

The synthesis of tert-Butyl N-{3-bromopyrazolo[1,5-a]pyrimidin-5-yl}-N-(2-{2-[(tert-butyldimethylsilyl)oxy]ethoxy}ethyl)carbamate (8) involves multiple steps starting from commercially available 3-aminopyrazole (2).

Scientific Research Applications

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 3, 5, and 7 significantly altering properties. Key analogs include:

Compound ID Substituents at Position 5 Position 3/7 Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound tert-Butyl carbamate 7-amino ~280 (estimated) Amine, carbamate
152 () Biphenyl-4-yl, bromo Pyridin-3-ylmethyl at N7 556.1343 Bromo, pyridinylmethyl
128b () 4-Iodophenyl Pyridin-3-ylmethyl at N7 528.0891 Iodo, pyridinylmethyl
147 () 4'-Aminobiphenyl-4-yl, bromo Pyridin-3-ylmethyl at N7 571.1459 Bromo, aminophenyl
136 () 4'-Formylbiphenyl-4-yl Pyridin-3-ylmethyl at N7 506.2186 Aldehyde, pyridinylmethyl
129 () 4'-Carbamoylbiphenyl-4-yl Pyridin-3-ylmethyl at N7 521.2295 Carbamoyl, pyridinylmethyl

Key Observations :

  • Electron-Donating Groups (EDGs): The 7-amino group in the target compound may improve solubility and hydrogen-bonding capacity compared to pyridinylmethyl-substituted analogs .

Divergence in Reactivity :

  • The 7-amino group in the target compound may undergo acylation or alkylation without requiring deprotection, unlike N7-pyridinylmethyl analogs (e.g., 152, 128b), which are inert to further modification at this position .
  • Halogenated derivatives (e.g., 152, 147) enable cross-coupling reactions for further functionalization .

Spectral Data and Structural Confirmation

  • 1H NMR :
    • The tert-butyl group consistently resonates at δ 1.39–1.40 ppm across all analogs .
    • Aromatic protons in biphenyl-substituted compounds (e.g., 150, 136) show complex splitting patterns at δ 7.0–8.6 ppm due to extended conjugation .
  • 13C NMR :
    • Carbamate carbonyls appear at δ 155–157 ppm, while pyrazolo[1,5-a]pyrimidine carbons resonate at δ 143–153 ppm .
  • HRMS :
    • Molecular ion peaks ([M+H]+) align with calculated values within 0.5 ppm error, confirming synthetic accuracy .

Functional Implications

  • Solubility: The 7-amino group in the target compound likely enhances aqueous solubility compared to lipophilic analogs like 152 or 128b.
  • Biological Activity : While activity data are unavailable for the target compound, analogs with biphenyl or carbamoyl groups (e.g., 129, 174) exhibit improved kinase inhibition profiles due to extended hydrophobic interactions .

Biological Activity

tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C11H15N5O2
Molecular Weight: 249.27 g/mol
IUPAC Name: tert-butyl N-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)carbamate
Canonical SMILES: CC(C)(C)OC(=O)NC1=NC2=CC=NN2C(=C1)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research indicates that compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds can exhibit inhibitory effects on protein kinases, particularly casein kinase 2 (CK2), which plays a crucial role in cell proliferation and survival .

Antimicrobial Activity

One of the notable biological activities of this compound is its potential as an antimicrobial agent. Studies have shown that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb). A focused library of analogues demonstrated promising results, with certain compounds showing low cytotoxicity and effective inhibition of Mtb within macrophages .

Antiviral Activity

This compound has also been investigated for its antiviral properties. A related compound was identified as a potent inhibitor of the hepatitis C virus (HCV), suggesting that similar derivatives may possess antiviral activity . The mechanism involves interference with viral replication processes.

CK2 Inhibition

The compound has been studied for its ability to inhibit CK2, an enzyme implicated in various cancers. The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance inhibitory potency against CK2, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives highlight key functional groups that influence biological activity. For instance:

CompoundIC50 (µM)Target
3-phenyl-6-(tetrazol-5-yl)-7-amino0.045CK2
tert-butyl N-{7-amino}-pyrazolo0.150Mtb

These findings suggest that specific substitutions on the core structure can significantly impact both potency and selectivity toward biological targets.

Study 1: Antitubercular Activity

A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives found that certain analogues exhibited minimum inhibitory concentrations (MICs) against Mtb in the nanomolar range. The research emphasized the importance of structural modifications in enhancing bioactivity while minimizing cytotoxic effects .

Study 2: CK2 Inhibition

In another study investigating CK2 inhibitors, several analogues derived from the pyrazolo[1,5-a]pyrimidine scaffold were synthesized and tested for their inhibitory effects. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents targeting CK2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.